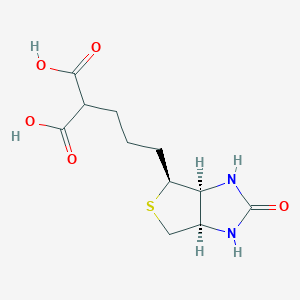
Biotin Diacid
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin Diacid typically involves the modification of biotin through various chemical reactions. One common method is the oxidation of biotin to introduce carboxylic acid groups, resulting in the formation of this compound. This process can be achieved using strong oxidizing agents under controlled conditions to ensure the selective oxidation of specific functional groups.
Industrial Production Methods: Industrial production of this compound may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce biotin, which is then chemically modified to obtain this compound. This approach leverages the efficiency of microbial biosynthesis and the specificity of chemical modification to produce the desired compound at scale.
Análisis De Reacciones Químicas
Types of Reactions: Biotin Diacid can undergo various chemical reactions, including:
Reduction: Potential reduction of carboxylic acid groups to alcohols under specific conditions.
Substitution: Functional group substitutions on the biotin moiety to introduce different chemical functionalities.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further biochemical applications.
Aplicaciones Científicas De Investigación
Biotin Diacid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of biotinylated compounds, which are essential in various chemical assays and reactions.
Biology: Utilized in the study of biotin-dependent enzymes and their roles in metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including its role in treating biotin deficiency and related metabolic disorders.
Industry: Employed in the production of biotinylated products for use in diagnostics, cosmetics, and nutritional supplements.
Mecanismo De Acción
Biotin Diacid exerts its effects through its interaction with biotin-dependent enzymes. These enzymes, including carboxylases, decarboxylases, and transcarboxylases, play crucial roles in various metabolic processes. This compound acts as a coenzyme, facilitating the transfer of carboxyl groups and the fixation of carbon dioxide in biochemical reactions. The molecular targets of this compound include acetyl-CoA carboxylase, pyruvate carboxylase, and propionyl-CoA carboxylase, among others. These interactions are essential for maintaining metabolic homeostasis and supporting cellular functions.
Comparación Con Compuestos Similares
Biotin Diacid can be compared with other biotin derivatives, such as:
Biotin: The parent compound, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Biotinylated Compounds: Various compounds where biotin is conjugated to other molecules for specific applications.
Uniqueness: this compound is unique due to its additional carboxylic acid groups, which enhance its chemical reactivity and potential for further modification. This makes it a valuable tool in biochemical research and industrial applications, where specific biotinylation is required.
Propiedades
IUPAC Name |
2-[3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5S/c14-9(15)5(10(16)17)2-1-3-7-8-6(4-19-7)12-11(18)13-8/h5-8H,1-4H2,(H,14,15)(H,16,17)(H2,12,13,18)/t6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJBVGZSIAZDKJ-FXQIFTODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCC(C(=O)O)C(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628691 | |
| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57671-79-1 | |
| Record name | {3-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















